ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the formula C₁₂H₁₄N₄O₂ . It is also known by other names such as 1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-(phenylmethyl)-, ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3
. This indicates that the compound contains 12 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its formula (C₁₂H₁₄N₄O₂) and its CAS Number (20271-33-4) . Additional properties such as boiling point, melting point, and spectral data were not found in the search results.Scientific Research Applications
Medicinal Chemistry: Antimicrobial and Anticancer Agents
Triazole derivatives, including ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate, are known for their broad biological activities . They have been utilized in the development of antimicrobial agents due to their ability to inhibit a variety of enzymes and receptors . Additionally, their structural similarity to amide bonds allows them to interact effectively with biological systems, making them valuable in anticancer drug design . These compounds can be tailored to target specific cancer cell lines, offering potential for personalized medicine.
Material Science: Photostabilizers and Corrosion Inhibitors
In material science, triazole compounds serve as photostabilizers, protecting materials from degradation caused by UV light . Their chemical stability under various conditions also makes them suitable as corrosion inhibitors, particularly for copper alloys, which are crucial in industrial applications .
Agrochemistry: Pesticides and Growth Regulators
The triazole ring is a key component in the synthesis of agrochemicals, including pesticides and plant growth regulators . These compounds can enhance agricultural productivity by protecting crops from pests and diseases while also regulating plant growth for better yield.
Polymer Chemistry: Synthesis of Functional Polymers
Triazoles are instrumental in polymer chemistry for synthesizing functional polymers. Their ability to form strong covalent bonds and their high thermal stability make them ideal for creating polymers with specific properties for industrial use .
Supramolecular Chemistry: Host-Guest Systems
In supramolecular chemistry, triazole derivatives are used to create host-guest systems due to their ability to form hydrogen bonds and interact with various molecules . This application is significant in the development of molecular recognition processes and sensors.
Bioconjugation: Drug Delivery Systems
Ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate can be used in bioconjugation to attach drugs to carriers or targeting molecules . This is particularly useful in designing drug delivery systems that can specifically target diseased cells, increasing the efficacy of treatments while minimizing side effects.
properties
IUPAC Name |
ethyl 5-amino-1-benzyltriazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-2-18-12(17)10-11(13)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALUGLYRHXNGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296799 | |
Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
20271-33-4 | |
Record name | 20271-33-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111590 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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